1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride
Description
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3,4-thiadiazole core substituted at position 5 with a methoxymethyl group and at position 2 with a methanamine moiety, stabilized as a hydrochloride salt. The compound’s key structural elements include:
- A sulfur-containing thiadiazole ring, which confers electronic and steric properties distinct from oxygen-based analogs.
- A methoxymethyl substituent, which enhances lipophilicity compared to smaller alkyl or halogen groups.
- A primary amine group protonated as a hydrochloride salt, improving solubility in polar solvents.
Properties
Molecular Formula |
C5H10ClN3OS |
|---|---|
Molecular Weight |
195.67 g/mol |
IUPAC Name |
[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-9-3-5-8-7-4(2-6)10-5;/h2-3,6H2,1H3;1H |
InChI Key |
XBEKTBQFCHECBV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)CN.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, heterocyclic cores, and salt forms. Key structural variations and their implications are summarized in Table 1 .
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Substituent-Driven Differences
- Halogen vs. Alkoxy Groups : The 1,1-difluoroethyl analog () introduces fluorine atoms, which increase electronegativity and metabolic stability compared to the methoxymethyl group. Fluorinated compounds often exhibit enhanced binding to hydrophobic pockets in biological targets .
- Alkoxy Chain Length: Ethoxymethyl () vs.
- Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl analog () introduces aromaticity, favoring interactions with aromatic residues in enzymes or receptors. However, steric bulk may reduce solubility in aqueous media .
Heterocycle Modifications
- Thiadiazole vs. Thiadiazoles generally exhibit stronger π-stacking and higher thermal stability .
Salt and Amine Variations
- Hydrochloride vs. Dihydrochloride : The dihydrochloride salt () increases solubility in polar solvents but may limit passive diffusion across lipid membranes. The additional protonation site could also alter binding kinetics .
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